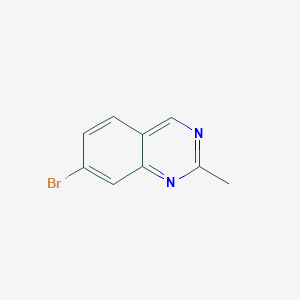
7-Bromo-2-methylquinazoline
概要
説明
7-Bromo-2-methylquinazoline is a chemical compound with the CAS Number: 552331-87-0 . It has a molecular weight of 223.07 and its IUPAC name is 7-bromo-2-methylquinazoline . It is a solid at room temperature .
Synthesis Analysis
The synthesis of quinazoline derivatives like 7-Bromo-2-methylquinazoline can be achieved under different conditions like metal catalysts, reagents, solvent-free and under microwave radiation through nucleophilic substitution reaction, condensation, aromatization .Molecular Structure Analysis
The InChI code for 7-Bromo-2-methylquinazoline is 1S/C9H7BrN2/c1-6-11-5-7-2-3-8 (10)4-9 (7)12-6/h2-5H,1H3 . The InChI key is FUJPMAXZVVBVEY-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 7-Bromo-2-methylquinazoline are not mentioned in the search results, quinazoline derivatives are known to have a wide range of biological properties .Physical And Chemical Properties Analysis
7-Bromo-2-methylquinazoline is a solid at room temperature . It has a molecular weight of 223.07 . The InChI code for 7-Bromo-2-methylquinazoline is 1S/C9H7BrN2/c1-6-11-5-7-2-3-8 (10)4-9 (7)12-6/h2-5H,1H3 . The InChI key is FUJPMAXZVVBVEY-UHFFFAOYSA-N .科学的研究の応用
Medicinal Chemistry: Anticancer Agents
7-Bromo-2-methylquinazoline: has been studied for its potential as a therapeutic agent in cancer treatment. Quinazoline derivatives, including those with bromo and methyl groups, have shown promise in targeted therapy for bladder cancer . These compounds can be designed and synthesized with specific substituents that confer antiproliferative action against various cancer cell lines, making them valuable in the development of new anticancer drugs.
Organic Synthesis: Transition Metal-Catalyzed Reactions
In the field of organic synthesis, 7-Bromo-2-methylquinazoline serves as a key scaffold for the development of novel synthetic methods. Transition metal-catalyzed reactions utilizing this compound have been explored to create a wide array of quinazoline derivatives . These methods enhance the efficiency and selectivity of chemical synthesis, which is crucial for producing complex molecules in medicinal chemistry and material sciences.
Material Science: Functional Organic Materials
The quinazoline core found in 7-Bromo-2-methylquinazoline is a significant component in the synthesis of functional organic materials . These materials have applications in various industries, including electronics, photonics, and nanotechnology, where the properties of quinazoline derivatives can be harnessed to improve performance and functionality.
Green Chemistry: Microwave-Assisted Synthesis
7-Bromo-2-methylquinazoline: can be synthesized using microwave irradiation, a sustainable and economic method that falls under the umbrella of green chemistry . This technique allows for rapid formation of the desired compounds and can be applied to various organic transformations, reducing the environmental impact of chemical synthesis.
Pharmacology: Drug Discovery
Quinazoline derivatives, including 7-Bromo-2-methylquinazoline , play a pivotal role in drug discovery due to their wide range of biological activities . Their ability to modify solubility, lipophilicity, and polarity makes them suitable candidates for enhancing potency, selectivity, and metabolic stability in pharmacological agents.
Computational Chemistry: Molecular Simulations
In computational chemistry, 7-Bromo-2-methylquinazoline can be used in molecular simulations to study its interactions and behavior at the atomic level . Programs like Amber and GROMACS utilize this compound to produce visualizations that can predict its properties and potential applications in various fields of science.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-bromo-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-11-5-7-2-3-8(10)4-9(7)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJPMAXZVVBVEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C=CC(=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626871 | |
| Record name | 7-Bromo-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
552331-87-0 | |
| Record name | 7-Bromo-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)

![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)


![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)



